molecular formula C18H10O2 B3050175 Benzo[1,2-b:5,4-b']bisbenzofuran CAS No. 241-36-1

Benzo[1,2-b:5,4-b']bisbenzofuran

Cat. No. B3050175
CAS RN: 241-36-1
M. Wt: 258.3 g/mol
InChI Key: YBDOADHVKNBWHB-UHFFFAOYSA-N
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Description

Benzo[1,2-b:5,4-b’]bisbenzofuran is a chemical compound with the molecular formula C18H10O2 . It has a molecular weight of 258.2708 . The IUPAC Standard InChI is InChI=1S/C18H10O2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10H .


Molecular Structure Analysis

The molecular structure of Benzo[1,2-b:5,4-b’]bisbenzofuran consists of a fused ring system . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

Benzo[1,2-b:5,4-b’]bisbenzofuran has a molecular weight of 258.2708 . The specific physical and chemical properties of this compound are not available in the search results.

Scientific Research Applications

Synthesis Techniques

Benzo[1,2-b:5,4-b']bisbenzofuran and its derivatives are synthesized through various methods, enhancing their application in different fields. For instance, a palladium-catalyzed double annulation process has been developed to construct multisubstituted benzodifurans, including benzo[1,2-b:5,4-b']difurans (Liang, Ma, Yu, & Xu, 2007). This method offers a versatile approach for creating complex molecular structures.

Materials Science and Electronics

In materials science, benzo[1,2-b:5,4-b']bisbenzofuran derivatives have been used to create donor-acceptor copolymers for polymer solar cells (Liu, Chen, Zou, Xiao, Xu, He, Li, & Li, 2012). These copolymers exhibit solubility in common organic solvents and have excellent film-forming properties, making them suitable for solar cell applications.

Optical and Electrochemical Studies

Benzo[1,2-b:5,4-b']bisbenzofuran compounds have been the subject of detailed optical and electrochemical studies. Comparative analysis of their electronic spectra and redox behaviors provides insights into their potential applications in fields such as optoelectronics and sensors (Hayashi, Saito, Higuchi, & Suzuki, 2009).

Pharmaceutical and Biological Studies

Some benzo[1,2-b:5,4-b']bisbenzofuran derivatives have been synthesized and evaluated for their biological activities, including the ability to bind to DNA (Keshk, Abu‐Hashem, Girges, Abdel-Rahman, & Badria, 2004). This suggests potential applications in biomedical research, particularly in areas related to DNA interaction.

Nonlinear Optical Properties

Benzo[1,2-b:5,4-b']bisbenzofuran derivatives have been used to control the growth of molecular crystal aggregates with distinct nonlinear optical properties (Luo, Yuan, Xu, Li, Liu, Semin, Rasing, Yang, & Li, 2017). These findings are significant for the development of new materials with efficient nonlinear optical characteristics.

properties

IUPAC Name

10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDOADHVKNBWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347401
Record name Benzo[1,2-b:5,4-b']bisbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2-b:5,4-b']bisbenzofuran

CAS RN

241-36-1
Record name Benzo[1,2-b:5,4-b']bisbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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